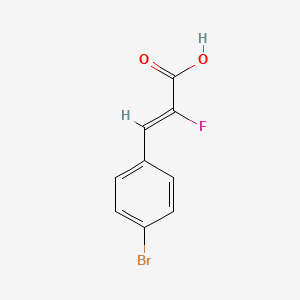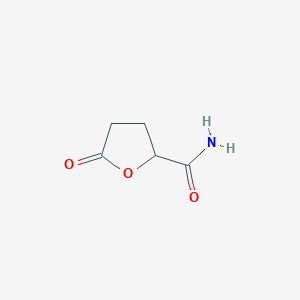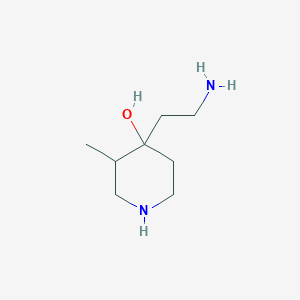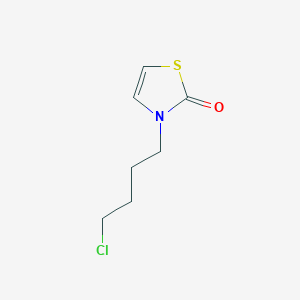
(2Z)-3-(4-Bromophenyl)-2-fluoroprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(4-Bromophenyl)-2-fluoroprop-2-enoic acid is an organic compound characterized by the presence of a bromophenyl group and a fluoropropenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-Bromophenyl)-2-fluoroprop-2-enoic acid typically involves the reaction of 4-bromobenzaldehyde with a fluorinated reagent under specific conditions. One common method includes the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product. The reaction conditions often involve the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the (2Z) isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(4-Bromophenyl)-2-fluoroprop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a catalyst such as copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated aliphatic compounds.
Scientific Research Applications
(2Z)-3-(4-Bromophenyl)-2-fluoroprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (2Z)-3-(4-Bromophenyl)-2-fluoroprop-2-enoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the fluoropropenoic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(4-Bromophenyl)-3-(3-fluorophenyl)acrylic acid
- 4-Bromo-2-fluorobenzoic acid
- 2-Bromo-4-fluorobenzoic acid
Uniqueness
(2Z)-3-(4-Bromophenyl)-2-fluoroprop-2-enoic acid is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H6BrFO2 |
|---|---|
Molecular Weight |
245.04 g/mol |
IUPAC Name |
(Z)-3-(4-bromophenyl)-2-fluoroprop-2-enoic acid |
InChI |
InChI=1S/C9H6BrFO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-5H,(H,12,13)/b8-5- |
InChI Key |
NVUZWLNDACWMNK-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C(=O)O)\F)Br |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13186808.png)
![9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13186814.png)
![1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol](/img/structure/B13186815.png)





![5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole](/img/structure/B13186865.png)
![tert-Butyl (3aS,6R,6aR)-6-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13186868.png)
![(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine](/img/structure/B13186872.png)

![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-methoxyethan-1-one](/img/structure/B13186900.png)
